L-Arogenic acid

Catalog No.
S603418
CAS No.
53078-86-7
M.F
C10H13NO5
M. Wt
227.21 g/mol
Availability
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L-Arogenic acid

CAS Number

53078-86-7

Product Name

L-Arogenic acid

IUPAC Name

1-[(2S)-2-amino-2-carboxyethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

InChI

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/t6?,7-,10?/m0/s1

InChI Key

MIEILDYWGANZNH-DSQUFTABSA-N

SMILES

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O

Synonyms

arogenate, pretyrosine

Canonical SMILES

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC(C=CC1O)(C[C@@H](C(=O)O)N)C(=O)O

Description

L-arogenic acid is an arogenic acid. It is a conjugate acid of a L-arogenate(1-).

L-Arogenic acid is an important biochemical compound that serves as an intermediate in the biosynthesis of aromatic amino acids, specifically phenylalanine and tyrosine. It is a conjugate acid of L-arogenate, and at physiological pH, it predominantly exists in its deprotonated form, arogenate. The compound plays a critical role in the shikimate pathway, which is fundamental for the synthesis of various secondary metabolites in plants, including alkaloids and phenylpropanoids, which are vital for carbon fixation and plant defense mechanisms .

L-Arogenic acid undergoes several significant reactions during its metabolic processes:

  • Transamination: L-Arogenic acid is synthesized from prephenate through transamination reactions catalyzed by enzymes such as aromatic-amino-acid transaminase. The general reaction can be represented as:
    Prephenate+Amino AcidL Arogenic Acid+Keto Acid\text{Prephenate}+\text{Amino Acid}\rightarrow \text{L Arogenic Acid}+\text{Keto Acid}
    where the amino acid can be either aspartate or glutamate .
  • Dehydration: L-Arogenic acid can be converted to phenylalanine through dehydration:
    L Arogenic AcidPhenylalanine+H2O+CO2\text{L Arogenic Acid}\rightarrow \text{Phenylalanine}+H_2O+CO_2
  • Dehydrogenation: Alternatively, it can yield tyrosine via dehydrogenation:
    L Arogenic Acid+NAD(P)+Tyrosine+NAD(P)H+H++CO2\text{L Arogenic Acid}+NAD(P)^+\rightarrow \text{Tyrosine}+NAD(P)H+H^++CO_2

These reactions highlight the compound's crucial role in amino acid biosynthesis .

L-Arogenic acid is biologically significant due to its involvement in the synthesis of essential amino acids that are precursors to numerous bioactive compounds. Phenylalanine and tyrosine are not only vital for protein synthesis but also serve as precursors for neurotransmitters (such as dopamine) and hormones (like thyroid hormones). Additionally, the metabolism of L-arogenic acid contributes to plant secondary metabolites that play roles in stress responses and ecological interactions .

L-Arogenic acid has several applications:

  • Agriculture: It is involved in the production of plant hormones and growth regulators.
  • Pharmaceuticals: As a precursor to essential amino acids, it plays a role in drug development targeting neurotransmitter-related disorders.
  • Biotechnology: Its derivatives are explored for their potential use in metabolic engineering to enhance the production of valuable secondary metabolites in plants .

Research into the interactions of L-arogenic acid has focused on its metabolic pathways and enzyme catalysis. Studies have shown that its stability and reactivity can be influenced by environmental factors and the presence of specific enzymes that facilitate its conversion into other compounds like phenylalanine and tyrosine. Furthermore, investigations into its interactions with other metabolites have revealed insights into its regulatory roles within plant physiology .

L-Arogenic acid has several similar compounds that share structural or functional characteristics:

Compound NameStructure SimilarityRole in Metabolism
PrephenatePrecursor to L-arogenic acidDirectly involved in L-arogenic acid synthesis
PhenylalanineAmino acid derived from L-arogenic acidEssential amino acid for protein synthesis
TyrosineProduct of L-arogenic acid metabolismPrecursor for neurotransmitters and hormones
Shikimic AcidPrecursor in the shikimate pathwayInitial substrate for aromatic amino acids synthesis

Uniqueness of L-Arogenic Acid: Unlike these compounds, L-arogenic acid specifically acts as a direct precursor to both phenylalanine and tyrosine, making it a pivotal intermediate in aromatic amino acid biosynthesis. Its unique role within the shikimate pathway underscores its importance in both plant metabolism and potential biotechnological applications .

L-Arogenic acid, with the molecular formula C₁₀H₁₃NO₅ and a molecular weight of 227.21 grams per mole, belongs to the class of organic compounds known as L-alpha-amino acids. The compound's systematic International Union of Pure and Applied Chemistry name is 1-[(2S)-2-amino-2-carboxyethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid, reflecting its complex cyclohexadiene ring structure. The Chemical Abstracts Service registry number for L-arogenic acid is 53078-86-7, and it is catalogued in multiple chemical databases including PubChem (compound identifier 439319) and ChEBI (identifier 17530).

The structural complexity of L-arogenic acid is evident in its cyclohexadiene ring system, which contains a hydroxyl group at the 4-position and is substituted with an amino acid side chain at the 1-position. The compound exists with defined stereochemistry, specifically the L-configuration at the alpha-carbon atom of the amino acid portion, which classifies it among the L-alpha-amino acids. The International Chemical Identifier string for L-arogenic acid is InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/t6?,7-,10?/m0/s1, providing a standardized representation of its molecular structure.

Alternative nomenclature for this compound includes pretyrosine, arogenate, and L-arogenate, with the latter being the preferred term for the conjugate base form that predominates at physiological pH values. The compound's trivial name "arogenate" derives from its role in "giving rise to aromatics," reflecting its position as a precursor to aromatic amino acids. The systematic naming also includes descriptors such as alpha-amino-1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-propanoic acid, which emphasizes the amino acid nature of the molecule and its cyclic aromatic ring precursor structure.

Discovery and Early Characterization in Microbial and Plant Systems

The discovery of L-arogenic acid as a metabolic intermediate emerged from studies of aromatic amino acid biosynthesis in cyanobacteria during the latter half of the twentieth century. The compound was first identified when researchers investigating tyrosine biosynthesis in blue-green algae observed that prephenate consumption occurred in the presence of amino acids even when traditional prephenate dehydrogenase activity could not be detected. This observation suggested the existence of an alternative pathway involving transamination preceding the oxidative decarboxylation step that yields the aromatic ring of tyrosine.

The initial characterization work involved the partial purification of both a transaminase enzyme (prephenate aminotransferase) and a dehydrogenase enzyme from cyanobacterial sources, leading to the identification of the new intermediate compound that was initially named pretyrosine. Subsequent research revealed that this intermediate could also serve as a precursor to phenylalanine in some organisms, prompting its renaming to L-arogenate to reflect its broader role in aromatic amino acid biosynthesis. The structural elucidation of this compound required sophisticated analytical techniques and represented a significant advancement in understanding alternative biosynthetic routes to aromatic amino acids.

Early characterization studies utilizing Neurospora crassa proved particularly valuable for understanding L-arogenic acid metabolism and developing methods for its isolation and purification. Researchers discovered that certain mutant strains of Neurospora crassa, specifically those blocked in the initial steps of tryptophan, tyrosine, and phenylalanine biosynthesis, accumulated both prephenate and L-arogenic acid as dead-end metabolites. This accumulation occurred because while Neurospora crassa possessed prephenate aminotransferase activity capable of converting prephenate to L-arogenic acid, it lacked the enzymes necessary for further metabolism of L-arogenic acid to aromatic amino acids.

The development of practical isolation procedures for L-arogenic acid from Neurospora crassa cultures represented a major breakthrough that enabled subsequent biochemical and physiological studies. Under optimal accumulation conditions, L-arogenic acid concentrations exceeding 4 millimolar in culture supernatant fluids were achieved, providing sufficient material for structural characterization and enzymatic studies. These early isolation procedures revealed important characteristics of L-arogenic acid stability, including its tendency to undergo acid-catalyzed conversion to phenylalanine under mildly acidic conditions.

Role as a Metabolic Branch Point in Aromatic Amino Acid Biosynthesis

L-Arogenic acid functions as a critical metabolic branch point in the aromatic amino acid biosynthetic network, serving as the immediate precursor to both phenylalanine and tyrosine through distinct enzymatic pathways. The compound is synthesized from prephenate through transamination reactions catalyzed by several enzymes, including aromatic-amino-acid transaminase, aspartate-prephenate aminotransferase, and glutamate-prephenate aminotransferase. These transamination reactions utilize either aspartate or glutamate as amino donors, producing oxaloacetate and 2-oxoglutarate as corresponding keto acid products.

The conversion of L-arogenic acid to aromatic amino acids occurs through two distinct enzymatic routes that determine the final product. When prephenate dehydratase or arogenate dehydratase enzymes act upon L-arogenic acid, phenylalanine is produced through a reaction that eliminates water and carbon dioxide. This dehydration reaction represents one of the key control points in phenylalanine biosynthesis and is subject to allosteric feedback inhibition by phenylalanine itself. Alternatively, when arogenate dehydrogenase enzymes, which can utilize either nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as cofactors, act upon L-arogenic acid, tyrosine is produced along with the reduced form of the respective cofactor, a proton, and carbon dioxide.

Recent research has revealed that L-arogenic acid metabolism is subject to complex regulatory mechanisms that coordinate aromatic amino acid production with cellular metabolic demands. Studies using transgenic plants with modified arogenate dehydratase expression have demonstrated that feedback regulation of this enzyme plays a key role in controlling phenylalanine biosynthesis flux. Furthermore, investigations have shown that the shikimate pathway, which provides the precursor prephenate for L-arogenic acid synthesis, and the downstream post-chorismate aromatic amino acid pathways function as independently regulated modules in plants.

The metabolic significance of L-arogenic acid extends beyond its role as a simple intermediate, as it represents a key decision point where carbon flux can be directed toward either phenylalanine or tyrosine production depending on cellular requirements and regulatory signals. This branching function is particularly important in plant metabolism, where phenylalanine serves as the precursor for thousands of phenolic secondary metabolites that contribute to plant fitness, defense mechanisms, and environmental adaptation. The regulation of L-arogenic acid metabolism therefore has broad implications for plant secondary metabolism and the production of commercially important compounds derived from aromatic amino acids.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₅
Molecular Weight227.21 g/mol
Chemical Abstracts Service Number53078-86-7
PubChem Identifier439319
ChEBI Identifier17530
Exact Mass227.079372523 Da
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Rotatable Bonds4
EnzymeSubstrateProductCofactorReaction Type
Aromatic-amino-acid transaminasePrephenate + amino acidL-arogenic acid + keto acid-Transamination
Aspartate-prephenate aminotransferasePrephenate + aspartateL-arogenic acid + oxaloacetate-Transamination
Glutamate-prephenate aminotransferasePrephenate + glutamateL-arogenic acid + 2-oxoglutarate-Transamination
Arogenate dehydrataseL-arogenic acidPhenylalanine + H₂O + CO₂-Dehydration
Arogenate dehydrogenaseL-arogenic acidTyrosine + NAD(P)H + H⁺ + CO₂NAD(P)⁺Oxidative decarboxylation

The shikimate pathway represents the fundamental metabolic route leading to L-arogenic acid formation, converting primary carbon metabolites into aromatic compounds through a well-conserved seven-step enzymatic process [9] [10]. This pathway, present in bacteria, archaea, fungi, algae, some protozoans, and plants but absent in mammals, initiates with the condensation of phosphoenolpyruvate from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway [9] [11].

The sequential enzymatic steps of the shikimate pathway proceed through precisely defined intermediates, beginning with 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase catalyzing the formation of 3-deoxy-D-arabino-heptulosonate-7-phosphate [9] [13]. Subsequent transformations involve 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate 5-dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate synthase, and finally chorismate synthase, which produces chorismate as the terminal product [10] [14].

Table 1: Shikimate Pathway Enzymes and Their Functions

StepEnzymeSubstrateProductEC Number
13-deoxy-D-arabino-heptulosonate-7-phosphate synthasePhosphoenolpyruvate + Erythrose-4-phosphate3-deoxy-D-arabino-heptulosonate-7-phosphateEC 2.5.1.54
23-dehydroquinate synthase3-deoxy-D-arabino-heptulosonate-7-phosphate3-dehydroquinateEC 4.2.3.4
33-dehydroquinate dehydratase3-dehydroquinate3-dehydroshikimateEC 4.2.1.10
4Shikimate 5-dehydrogenase3-dehydroshikimateShikimateEC 1.1.1.25
5Shikimate kinaseShikimateShikimate-3-phosphateEC 2.7.1.71
65-enolpyruvylshikimate-3-phosphate synthaseShikimate-3-phosphate + Phosphoenolpyruvate5-enolpyruvylshikimate-3-phosphateEC 2.5.1.19
7Chorismate synthase5-enolpyruvylshikimate-3-phosphateChorismateEC 4.2.3.5

Chorismate serves as the central branch point metabolite from which all three aromatic amino acids derive, with chorismate mutase subsequently converting chorismate to prephenate [7] [10]. This conversion establishes prephenate as the immediate precursor to L-arogenic acid formation through transamination reactions [8] [16]. The regulation of this pathway occurs primarily through feedback inhibition mechanisms, with 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase serving as the major regulatory point [13] [40].

In plants, the pathway exhibits additional complexity through organellar compartmentalization, with the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase requiring manganese and reduced thioredoxin for activity, thereby linking carbon flow into aromatic biosynthesis to photosynthetic electron transport [7] [13]. This connection provides light-dependent regulation of aromatic amino acid synthesis in photosynthetic organisms [13].

Transamination Reactions: Conversion of Prephenate to L-Arogenic Acid

The conversion of prephenate to L-arogenic acid occurs through transamination reactions catalyzed by specialized aminotransferases that utilize pyridoxal phosphate as a cofactor [6] [8]. These enzymes transfer amino groups from donor amino acids to the carbonyl carbon of prephenate, producing L-arogenic acid as the primary product [30].

Multiple aminotransferase enzymes demonstrate prephenate aminotransferase activity, with glutamate-prephenate aminotransferase and aspartate-prephenate aminotransferase representing the most widely characterized forms [6] [8]. Glutamate-prephenate aminotransferase catalyzes the reversible reaction wherein L-glutamate serves as the amino donor, converting prephenate to L-arogenate while producing 2-oxoglutarate as the corresponding keto acid [6]. Similarly, aspartate-prephenate aminotransferase utilizes L-aspartate as the amino donor, generating oxaloacetate as the co-product [8].

Table 2: Arogenate-Related Enzymes and Their Properties

EnzymeEC NumberReactionCofactorProduct
Glutamate-prephenate aminotransferaseEC 2.6.1.79Prephenate + L-glutamate → L-arogenate + 2-oxoglutaratePyridoxal phosphateL-arogenate
Aspartate-prephenate aminotransferaseEC 2.6.1.78Prephenate + L-aspartate → L-arogenate + oxaloacetatePyridoxal phosphateL-arogenate
Arogenate dehydrogenaseEC 1.3.1.43L-arogenate + nicotinamide adenine dinucleotide phosphate → L-tyrosine + nicotinamide adenine dinucleotide phosphate hydrogen + carbon dioxidenicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphateL-tyrosine
Arogenate dehydrataseEC 4.2.1.91L-arogenate → L-phenylalanine + water + carbon dioxideNoneL-phenylalanine

Recent investigations have revealed that prephenate aminotransferase functionality evolved independently in three distinct aminotransferase classes across different microbial lineages [30]. In tested alpha-proteobacteria and beta-proteobacteria, aspartate aminotransferase subgroup 1β provides prephenate aminotransferase activity [30]. Cyanobacteria utilize branched-chain aminotransferases for this function, while actinobacteria and certain beta-proteobacteria employ N-succinyldiaminopimelate aminotransferases [30].

The kinetic properties of these enzymes demonstrate high specificity for prephenate as substrate, with recombinant prephenate aminotransferases exhibiting substantial catalytic efficiency toward prephenate while maintaining their original substrate specificities [30]. This dual functionality represents an evolutionary adaptation that allows organisms to utilize the arogenate pathway without compromising other essential aminotransferase activities [30].

In plant systems, prephenate aminotransferase activity shows tissue-specific expression patterns and responds to developmental cues [1]. Euglena gracilis demonstrates particularly robust prephenate aminotransferase activity, with four distinct species of aminotransferase separated through ion-exchange chromatography [1]. One enzyme exhibits narrow substrate specificity, recognizing only the combination of L-glutamate with prephenate, phenylpyruvate, or 4-hydroxyphenylpyruvate [1].

Branch Point Mechanisms: Divergence into Phenylalanine vs. Tyrosine Biosynthesis

L-arogenic acid functions as a critical metabolic branch point where carbon flow diverges toward either phenylalanine or tyrosine biosynthesis through the action of two distinct enzymes [1] [8]. This branching represents a fundamental control mechanism in aromatic amino acid metabolism, allowing organisms to regulate the production of these essential amino acids according to cellular demands [22] [23].

Arogenate dehydrogenase catalyzes the oxidative decarboxylation of L-arogenate to produce L-tyrosine, utilizing either nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron acceptors [1] [22]. This enzyme demonstrates strict substrate specificity for L-arogenate and exhibits strong feedback inhibition by L-tyrosine, providing precise regulatory control over tyrosine production [22]. In Sorghum bicolor, arogenate dehydrogenase shows competitive inhibition kinetics with respect to L-arogenate, with a dissociation constant for tyrosine of 61 micrometers, substantially lower than the Michaelis constant for L-arogenate of 350 micrometers [22].

Conversely, arogenate dehydratase catalyzes the decarboxylative dehydration of L-arogenate to form L-phenylalanine, eliminating both carbon dioxide and water in the process [21] [27]. This enzyme operates without requiring external cofactors and represents the final step in phenylalanine biosynthesis through the arogenate pathway [21]. The reaction mechanism involves the simultaneous removal of carboxyl and hydroxide groups from the cyclohexadiene ring structure, resulting in aromatization to form the phenyl ring characteristic of phenylalanine [21].

In plant systems, arogenate dehydratase exhibits complex regulatory properties that have evolved to support the massive phenylalanine requirements for phenylpropanoid metabolism [17] [19]. Plants possess multiple arogenate dehydratase isoforms with distinct kinetic and regulatory characteristics [27]. Type I arogenate dehydratases demonstrate strong feedback inhibition by phenylalanine and can utilize both arogenate and prephenate as substrates, albeit with much higher efficiency toward arogenate [27]. Type II arogenate dehydratases show relaxed feedback inhibition and exhibit exclusive specificity for arogenate [24] [27].

Table 3: Kinetic Properties of Arogenate Dehydratases in Arabidopsis

Organismkcat/Km for Arogenate (M⁻¹ S⁻¹)kcat/Km for Prephenate (M⁻¹ S⁻¹)Substrate PreferenceClassification
Arabidopsis ADT1105038Arogenate > PrephenateType I ADT
Arabidopsis ADT27650240Arogenate > PrephenateType I ADT
Arabidopsis ADT6156016Arogenate > PrephenateType I ADT
Arabidopsis ADT31140No activityArogenate onlyType II ADT
Arabidopsis ADT4490No activityArogenate onlyType II ADT
Arabidopsis ADT5620No activityArogenate onlyType II ADT

The evolutionary emergence of Type II arogenate dehydratases correlates with the development of extensive phenylpropanoid metabolism in vascular plants [24]. These enzymes enable sustained phenylalanine production even under conditions of high phenylalanine concentrations, supporting the synthesis of lignin, flavonoids, and other phenolic compounds essential for plant structure and defense [19] [23].

Transcriptional regulation of both arogenate dehydrogenase and arogenate dehydratase responds to developmental and environmental signals [19]. In maritime pine, transcript levels for arogenate dehydratase genes increase significantly in compression wood, a tissue enriched in lignin [19]. The transcription factors PpMYB8 and PpHY5 directly regulate arogenate dehydratase expression through interaction with specific regulatory elements in gene promoters [19].

Comparative Analysis of Arogenate vs. Phenylpyruvate Pathways Across Taxa

The distribution of arogenate versus phenylpyruvate pathways for aromatic amino acid biosynthesis varies significantly across different taxonomic groups, reflecting evolutionary adaptations to specific metabolic requirements and environmental constraints [25] [31]. This comparative analysis reveals fundamental differences in how organisms have evolved to produce phenylalanine and tyrosine [4] [25].

Bacterial systems demonstrate considerable diversity in their utilization of these pathways [4] [25]. Escherichia coli primarily employs the phenylpyruvate pathway, utilizing prephenate dehydrogenase for tyrosine synthesis and prephenate dehydratase for phenylalanine production [25] [37]. In contrast, Pseudomonas species, including Pseudomonas aeruginosa and Pseudomonas aureofaciens, utilize the arogenate pathway for both aromatic amino acids [4]. These organisms possess both arogenate dehydrogenase and arogenate dehydratase activities, with arogenate serving as the metabolic branch point rather than prephenate [4].

Recent phylogenetic analyses have identified arogenate-specific enzymes in spirochaetes, alpha-proteobacteria, and delta-proteobacteria, indicating broader distribution of the arogenate pathway in bacterial systems than previously recognized [31]. These bacterial arogenate dehydrogenases form a monophyletic clade with plant enzymes, suggesting possible horizontal gene transfer events during evolution [31].

Table 4: Comparative Analysis of Aromatic Amino Acid Pathways Across Taxa

Organism GroupPrimary Tyrosine PathwayPrimary Phenylalanine PathwayBranch PointKey Enzyme
Bacteria (E. coli)Prephenate → 4-hydroxyphenylpyruvate → TyrosinePrephenate → Phenylpyruvate → PhenylalaninePrephenatePDH/PDT
Bacteria (Pseudomonas)Arogenate → TyrosineArogenate → PhenylalanineArogenateADH/ADT
Bacteria (Spirochaetes)Arogenate → TyrosinePrephenate → Phenylpyruvate → PhenylalanineMixedADH
Plants (Arabidopsis)Arogenate → TyrosineArogenate → PhenylalanineArogenateADH/ADT
Plants (Sorghum)Arogenate → TyrosineArogenate → PhenylalanineArogenateADH
Plants (Legumes)Prephenate → 4-hydroxyphenylpyruvate → TyrosinePrephenate → Phenylpyruvate → PhenylalanineMixedPDH/PDT
Fungi (S. cerevisiae)Prephenate → 4-hydroxyphenylpyruvate → TyrosinePrephenate → Phenylpyruvate → PhenylalaninePrephenatePDH/PDT
Euglena gracilisArogenate → TyrosineArogenate → PhenylalanineArogenateADH/ADT

Plant systems predominantly utilize the arogenate pathway, with L-arogenic acid serving as the central branch point for both phenylalanine and tyrosine biosynthesis [5] [23]. This preference correlates with the extensive secondary metabolism in plants, where aromatic amino acids serve as precursors for thousands of phenolic compounds including lignins, flavonoids, alkaloids, and phenylpropanoids [5] [29]. The arogenate pathway provides several advantages for plants, including avoiding futile cycling in tocopherol and plastoquinone biosynthesis and enabling more precise regulatory control over aromatic amino acid production [31].

However, leguminous plants represent a notable exception within the plant kingdom, having evolved or retained prephenate dehydrogenase activity for tyrosine biosynthesis [33] [36]. In species such as soybean, alfalfa, and common bean, prephenate dehydrogenase catalyzes tyrosine-insensitive biosynthesis of 4-hydroxyphenylpyruvate, which subsequently undergoes transamination to form tyrosine [33]. This alternative pathway may provide metabolic advantages specific to legume physiology and symbiotic nitrogen fixation requirements [33].

Fungal systems, exemplified by Saccharomyces cerevisiae, typically employ the phenylpyruvate pathway similar to many bacterial systems [25]. These organisms utilize prephenate as the branch point, with prephenate dehydrogenase and prephenate dehydratase catalyzing the respective conversions to tyrosine and phenylalanine precursors [25].

The protist Euglena gracilis presents a unique case where L-arogenic acid serves as the sole precursor for both aromatic amino acids, representing the first characterized organism to use arogenate as the exclusive branch point [1]. This system demonstrates strong regulatory control, with arogenate dehydrogenase showing dependence on nicotinamide adenine dinucleotide phosphate and competitive inhibition by L-tyrosine [1].

XLogP3

-3.1

UNII

OF8O7OR17T

Dates

Modify: 2024-02-18

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